molecular formula C34H48O4 B13127072 2,3-Bis(decyloxy)anthracene-9,10-dione CAS No. 140844-73-1

2,3-Bis(decyloxy)anthracene-9,10-dione

Cat. No.: B13127072
CAS No.: 140844-73-1
M. Wt: 520.7 g/mol
InChI Key: BJMPORLYEDMMHY-UHFFFAOYSA-N
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Description

2,3-Bis(decyloxy)anthracene-9,10-dione is an anthracene derivative characterized by the presence of two decyloxy groups at the 2 and 3 positions and a quinone structure at the 9 and 10 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(decyloxy)anthracene-9,10-dione typically involves the alkylation of anthraquinone derivatives. One common method is the Friedel-Crafts alkylation, where anthraquinone is reacted with decyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(decyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Bis(decyloxy)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(decyloxy)anthracene-9,10-dione is primarily related to its ability to interact with biological molecules and electronic systems. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. In electronic applications, its conjugated structure allows for efficient charge transport, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Uniqueness: 2,3-Bis(decyloxy)anthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique photophysical properties and enhances its solubility in organic solvents. This makes it particularly useful in applications requiring high-performance materials with specific electronic properties .

Properties

CAS No.

140844-73-1

Molecular Formula

C34H48O4

Molecular Weight

520.7 g/mol

IUPAC Name

2,3-didecoxyanthracene-9,10-dione

InChI

InChI=1S/C34H48O4/c1-3-5-7-9-11-13-15-19-23-37-31-25-29-30(34(36)28-22-18-17-21-27(28)33(29)35)26-32(31)38-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,25-26H,3-16,19-20,23-24H2,1-2H3

InChI Key

BJMPORLYEDMMHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OCCCCCCCCCC

Origin of Product

United States

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